What is the chemical structure of 2-(Difluoroacetyl)cycloheptanone
What is the chemical structure of 2-(Difluoroacetyl)cycloheptanone
An In-Depth Technical Guide to 2-(Difluoroacetyl)cycloheptanone: Structure, Synthesis, and Physicochemical Profiling
Executive Summary
In the landscape of modern drug discovery and agrochemical development, fluorinated building blocks are indispensable. The introduction of fluorine alters a molecule's pKa, lipophilicity, and metabolic stability without drastically increasing steric bulk. 2-(Difluoroacetyl)cycloheptanone is a highly specialized, fluorinated cyclic β -diketone. This whitepaper provides an authoritative analysis of its chemical structure, the thermodynamic principles governing its keto-enol tautomerism, and a self-validating synthetic protocol for its preparation.
Chemical Identity and Structural Architecture
2-(Difluoroacetyl)cycloheptanone is a bicyclic-like system when considering its intramolecular hydrogen bonding, though formally it is a monocyclic seven-membered ring with an exocyclic acyl substituent.
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IUPAC Name: 2-(2,2-difluoroacetyl)cycloheptan-1-one
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Molecular Formula: C 9 H 12 F 2 O 2
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Molecular Weight: 190.19 g/mol
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CAS Registry Number: Associated with CB8330118 / MDL MFCD08273713[1][2]
Structural Breakdown
The core scaffold is a cycloheptanone ring, a seven-membered cyclic ketone. At the C2 position (the α -carbon relative to the ring carbonyl), it is substituted with a difluoroacetyl group (–C(=O)CHF 2 ).
This structural arrangement classifies the compound as an α -acylcycloalkanone (a cyclic β -diketone). The presence of the highly electron-withdrawing difluoroalkyl group fundamentally alters the electronic distribution of the β -dicarbonyl system, driving unique physicochemical behaviors, most notably its tautomeric equilibrium.
Keto-Enol Tautomerism: A Thermodynamic Perspective
Like most β -diketones, 2-(difluoroacetyl)cycloheptanone exists in an equilibrium between its diketo and enol forms[3]. However, the introduction of the –CHF 2 group heavily biases this equilibrium toward the enol tautomer [4].
The causality behind this shift is twofold:
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Increased α -Acidity: The inductive electron-withdrawing effect of the fluorine atoms increases the acidity of the C2 proton, facilitating its transfer to the carbonyl oxygen[5].
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Intramolecular Hydrogen Bonding: The resulting enol forms a highly stable, six-membered pseudo-ring via a strong intramolecular hydrogen bond (O–H···O=C). The electron-withdrawing difluoro group further polarizes the enol oxygen, strengthening this hydrogen bond. In non-polar solvents or the gas phase, the compound exists almost exclusively in the enol form[4].
Caption: Keto-enol tautomeric equilibrium of 2-(difluoroacetyl)cycloheptanone.
Synthesis Methodology: The Crossed Claisen Condensation
The most robust and scalable method for synthesizing 2-(difluoroacetyl)cycloheptanone is via a Crossed Claisen Condensation between cycloheptanone and a difluoroacetate ester (e.g., ethyl difluoroacetate)[6][7].
Mechanistic Rationale
The reaction requires a strong base to generate the kinetic enolate of cycloheptanone. Because ethyl difluoroacetate lacks α -protons, it cannot self-condense, ensuring it acts strictly as the electrophile[8]. The thermodynamic driving force of the Claisen condensation is the irreversible deprotonation of the highly acidic β -diketone product (pKa ~9) by the alkoxide leaving group (pKa ~16)[8][9]. This forms a stable enolate sink, pulling the equilibrium forward[10].
Caption: Crossed Claisen condensation mechanism yielding the target fluorinated diketone.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; adherence to anhydrous conditions and precise stoichiometric ratios ensures high yield and prevents side reactions (e.g., ester hydrolysis).
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Preparation of the Base Suspension:
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Under an inert argon atmosphere, charge an oven-dried 250 mL round-bottom flask with 1.2 equivalents of Sodium Methoxide (NaOMe) or Sodium Hydride (NaH, 60% dispersion in mineral oil).
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Causality: A slight excess of base is required to ensure complete formation of the thermodynamic enolate sink at the end of the reaction[10].
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Suspend the base in 50 mL of anhydrous diethyl ether or tetrahydrofuran (THF) and cool to 0 °C using an ice bath.
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Electrophile Addition:
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Add 1.0 equivalent of ethyl difluoroacetate dropwise over 10 minutes.
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Enolate Generation & Condensation:
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Slowly add 1.0 equivalent of cycloheptanone dropwise over 30 minutes.
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Causality: Slow addition prevents the self-condensation of cycloheptanone (aldol reaction) by keeping its unreacted concentration low relative to the highly reactive difluoroacetate electrophile.
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Thermodynamic Equilibration:
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Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. The solution will typically form a thick precipitate (the sodium salt of the β -diketone).
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Acidic Workup (Critical Step):
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Evaporate the solvent under reduced pressure. Dissolve the solid residue in 30 mL of cold 3M sulfuric acid (H 2 SO 4 ) or 1M HCl[11].
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Causality: The product exists as a stable sodium enolate salt in basic media. Strong acidic workup is mandatory to protonate the enolate and liberate the neutral 2-(difluoroacetyl)cycloheptanone[10].
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Extraction and Purification:
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Extract the aqueous layer with dichloromethane (DCM) ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography.
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Analytical Characterization & Data Presentation
To validate the successful synthesis and assess the tautomeric ratio, multi-nuclear NMR and IR spectroscopy are required. The presence of the difluoro group splits adjacent protons and carbons, creating distinct multiplet patterns.
Table 1: Expected Spectroscopic Data for 2-(Difluoroacetyl)cycloheptanone
| Analytical Method | Key Spectral Features | Structural Assignment / Causality |
| 1 H NMR (CDCl 3 ) | δ ~15.0 - 16.0 ppm (s, 1H, broad) | Strongly hydrogen-bonded enol –OH. Confirms the dominance of the enol tautomer. |
| 1 H NMR (CDCl 3 ) | δ ~5.8 - 6.5 ppm (t, 1H, 2JHF ~ 54 Hz) | The –CHF 2 proton. Triplet splitting is caused by coupling to the two adjacent fluorine atoms. |
| 19 F NMR (CDCl 3 ) | δ ~ -120 to -125 ppm (d, 2F) | The difluoro group. Doublet splitting due to the adjacent single proton. |
| 13 C NMR (CDCl 3 ) | δ ~108 - 115 ppm (t, 1JCF ~ 250 Hz) | The –CHF 2 carbon. Massive primary carbon-fluorine coupling. |
| IR Spectroscopy | ~1600 - 1650 cm −1 (broad, strong) | Conjugated C=O and C=C stretches characteristic of the enolized β -diketone system[4]. |
Applications in Drug Development
2-(Difluoroacetyl)cycloheptanone is a highly prized intermediate in medicinal chemistry. Its primary utility lies in its ability to act as a bis-electrophile in condensation reactions with dinucleophiles (such as hydrazines or amidines) to form fluorinated heterocycles[12].
For example, reacting this compound with substituted hydrazines yields difluoromethyl-substituted cyclohepta-pyrazoles . The difluoromethyl group (–CHF 2 ) is a well-known lipophilic bioisostere for alcohols and thiols, capable of acting as a hydrogen bond donor. Incorporating this moiety into kinase inhibitors or GPCR ligands often drastically improves metabolic stability against cytochrome P450 oxidation while enhancing membrane permeability.
References
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Keto-enol tautomerism of the fluorinated diketones. ResearchGate. Available at: [Link]
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Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. Royal Society of Chemistry. Available at: [Link]
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